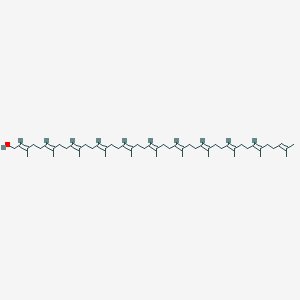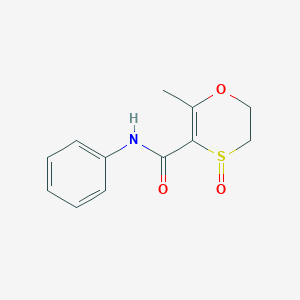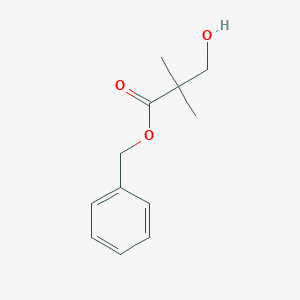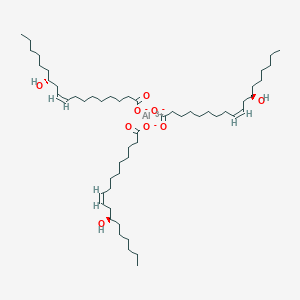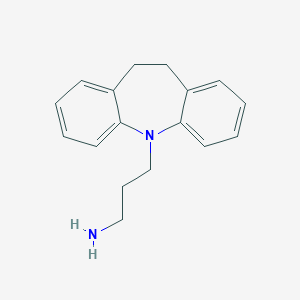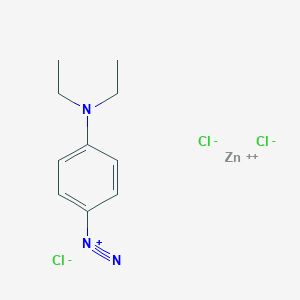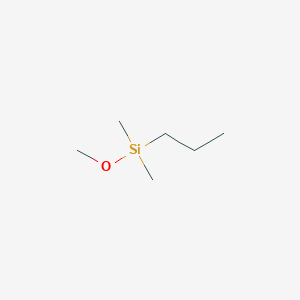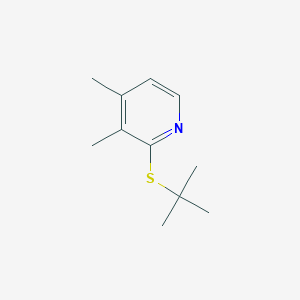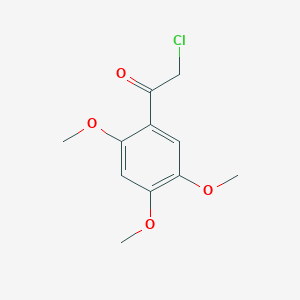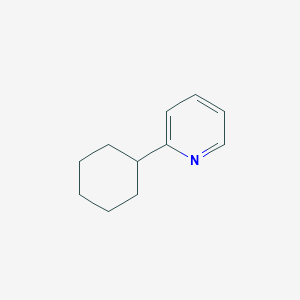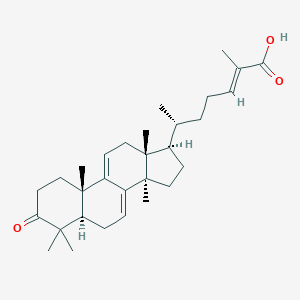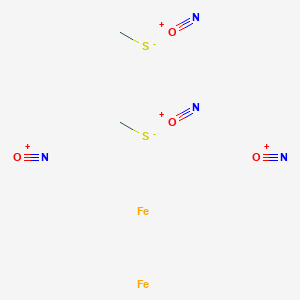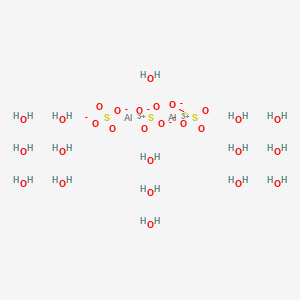
Sulfate d'aluminium hexadécahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium sulfate hexadecahydrate, with the chemical formula Al₂(SO₄)₃·16H₂O, is a white crystalline solid that is highly soluble in water . It is commonly used as a coagulant in water treatment processes to remove impurities and clarify water . Additionally, it finds applications in the manufacturing of paper, dyes, pigments, and fire extinguishers .
Applications De Recherche Scientifique
Aluminium sulfate hexadecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a fixative.
Medicine: Utilized in the formulation of vaccines as an adjuvant.
Industry: Applied in water treatment, paper manufacturing, and the production of dyes and pigments.
Mécanisme D'action
Target of Action
Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .
Mode of Action
When used as a deodorant, aluminium sulfate hexadecahydrate reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .
Biochemical Pathways
It is known that aluminium, the primary component of aluminium sulfate hexadecahydrate, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .
Pharmacokinetics
It is known that aluminium can overcome the body barriers and infiltrate into the blood .
Result of Action
The primary result of the action of aluminium sulfate hexadecahydrate is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .
Action Environment
The action of aluminium sulfate hexadecahydrate can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .
Analyse Biochimique
Biochemical Properties
It is known that when released into water, the aluminum sulfate hydrolyses to form aluminum hydroxides . This reaction can influence the biochemical reactions in the environment where it is introduced .
Cellular Effects
It has been found that changing pH and ionic strength influenced algal flocculation by changing the zeta potential of cells .
Molecular Mechanism
It is known that it can influence the pH and ionic strength of the environment, which can affect the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that it is used in the human food industry as a firming agent, where it takes on E number E520 .
Metabolic Pathways
It is known that it can influence the pH and ionic strength of the environment, which can affect metabolic processes .
Transport and Distribution
It is known that it is soluble in water, which suggests that it can be transported and distributed in aqueous environments .
Subcellular Localization
Given its solubility in water, it is likely to be found in the cytoplasm and other aqueous compartments within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium sulfate hexadecahydrate can be synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄) . The reaction is typically carried out by mixing the reactants in water and heating the mixture to boiling. The formation of aluminium sulfate is exothermic, meaning it releases heat, which can sustain the reaction without the need for external heating if concentrated acid is used .
Industrial Production Methods: In industrial settings, aluminium sulfate is often produced from bauxite or clays. The raw material is gently calcined, mixed with sulfuric acid and water, and then heated gradually to boiling . The resulting solution is filtered and crystallized to obtain aluminium sulfate hexadecahydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium sulfate hexadecahydrate undergoes several types of chemical reactions, including:
Hydrolysis: In water, it hydrolyzes to form aluminium hydroxide and sulfuric acid.
Decomposition: When heated between 580 and 900°C, it decomposes to form γ-alumina and sulfur trioxide.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: High temperatures (580-900°C) are required for this reaction.
Major Products Formed:
Hydrolysis: Aluminium hydroxide and sulfuric acid.
Decomposition: γ-alumina and sulfur trioxide.
Comparaison Avec Des Composés Similaires
Aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O): Similar in structure but contains two more water molecules.
Aluminium potassium sulfate (KAl(SO₄)₂·12H₂O):
Uniqueness: Aluminium sulfate hexadecahydrate is unique due to its specific hydration state, which makes it highly soluble in water and effective as a coagulant in water treatment processes .
Propriétés
Numéro CAS |
16828-11-8 |
|---|---|
Formule moléculaire |
Al2H22O20S3 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
dialuminum;trisulfate;hexadecahydrate |
InChI |
InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
Clé InChI |
JANHUGNIVASISO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
SMILES canonique |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |
Key on ui other cas no. |
16828-11-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


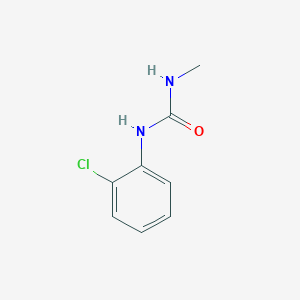
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
